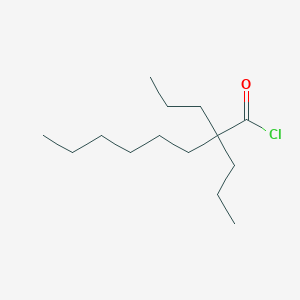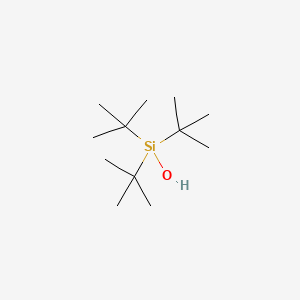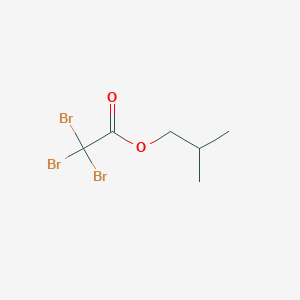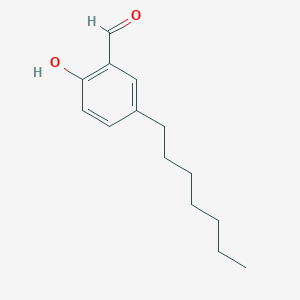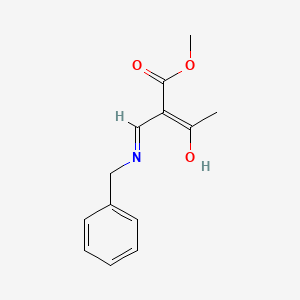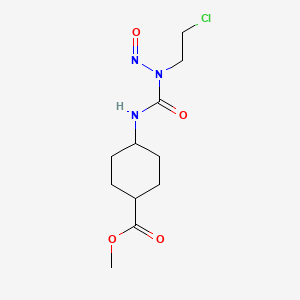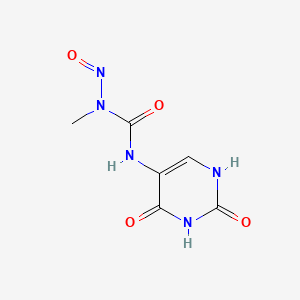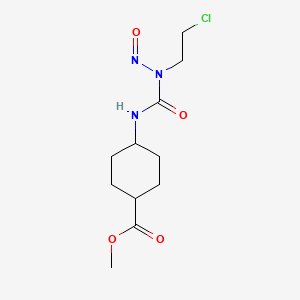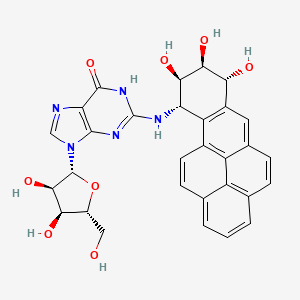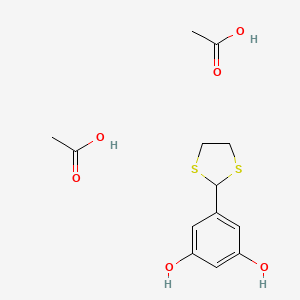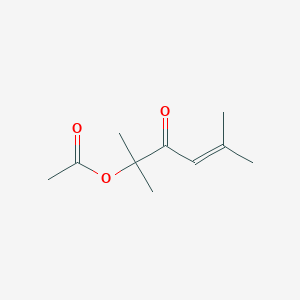
2,5-Dimethyl-3-oxohex-4-en-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-3-oxohex-4-en-2-yl acetate is an organic compound belonging to the class of alpha-branched alpha,beta-unsaturated ketones. These compounds are characterized by a branch on the alpha carbon and an unsaturated ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-oxohex-4-en-2-yl acetate can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions. The reaction typically requires a catalyst, such as zinc chloride or ammonium acetate, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-3-oxohex-4-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5-Dimethyl-3-oxohex-4-en-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-3-oxohex-4-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and chemical reactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethenyl-2,5-dimethyl-4-oxohex-5-en-2-yl acetate: This compound shares a similar structure but differs in the position of the double bond and the presence of an ethenyl group.
1,4-Dimethylbenzene: Although structurally different, it shares some chemical properties due to the presence of methyl groups.
Uniqueness
Its alpha-branched alpha,beta-unsaturated ketone structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
60575-43-1 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
(2,5-dimethyl-3-oxohex-4-en-2-yl) acetate |
InChI |
InChI=1S/C10H16O3/c1-7(2)6-9(12)10(4,5)13-8(3)11/h6H,1-5H3 |
Clave InChI |
OEWDXSUINYCVFU-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C(C)(C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


